Purity Level as a Procurement Differentiator: 98% HPLC vs. Unspecified in Patent Literature
A commercial supplier provides 2-(4-Fluorophenyl)-1-isobutylpiperidine at a certified purity of 98% . In contrast, the compound as described in the patent literature (US 10,071,964) is synthesized for screening purposes without a reported purity specification [1]. For laboratories requiring a reproducible starting point for in vitro assays or reference standards, this quantified purity offers a clear advantage over non-certified, in-house synthesized batches.
| Evidence Dimension | Chemical purity |
|---|---|
| Target Compound Data | ≥98% (HPLC) |
| Comparator Or Baseline | Patent-described batches: purity not specified; typical research-grade synthesis |
| Quantified Difference | At least 2% impurity reduction vs. unspecified baseline |
| Conditions | Commercial QC certificate; HPLC analysis |
Why This Matters
Quantified purity ensures batch-to-batch reproducibility, which is essential for reliable SAR studies and regulatory-compliant reference standard procurement.
- [1] Univerza v Ljubljani. Disubstituted piperidines as butyrylcholinesterase inhibitors. US Patent 10,071,964. Issued September 11, 2018. View Source
